molecular formula C18H21NO6 B4405585 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No. B4405585
M. Wt: 347.4 g/mol
InChI Key: QXAWEDXHWPNFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide, also known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic drug mescaline and has been used in scientific research for its potential psychoactive effects.

Mechanism of Action

The exact mechanism of action of 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide is not fully understood. It is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to changes in brain activity and neurotransmitter release, resulting in altered perception and mood.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. This compound has also been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its potential therapeutic effects in treating mental health disorders. It may also provide insights into the neurochemical mechanisms underlying perception and cognition. However, there are limitations to using this compound in lab experiments, including its potential for abuse and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research involving 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide. One area of interest is its potential therapeutic effects in treating mental health disorders. Further studies are needed to determine the safety and efficacy of this compound as a treatment option. Another area of interest is its effects on brain activity and neurotransmitter release. Future studies may provide insights into the neurochemical mechanisms underlying perception and cognition. Finally, more research is needed to determine the long-term effects of this compound use on physical and mental health.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for its potential psychoactive effects. It can be synthesized through a multi-step process and has been shown to interact with serotonin receptors in the brain. This compound has both biochemical and physiological effects and has potential therapeutic effects in treating mental health disorders. However, there are limitations to using this compound in lab experiments, and further research is needed to determine its safety and efficacy.

Scientific Research Applications

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide has been used in scientific research to study its potential psychoactive effects. It has been shown to have similar effects to other hallucinogenic drugs such as LSD and psilocybin. This compound has been used in studies to investigate its effects on mood, perception, and cognition. It has also been studied for its potential therapeutic effects in treating depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-21-12-7-6-8-13(22-2)16(12)18(20)19-11-9-14(23-3)17(25-5)15(10-11)24-4/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWEDXHWPNFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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